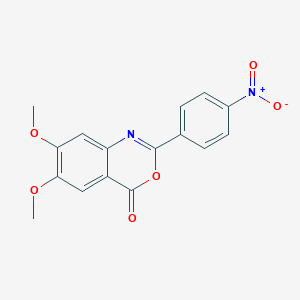![molecular formula C20H20N2OS2 B506210 13-prop-2-enyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B506210.png)
13-prop-2-enyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-allyl-9-(propylthio)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an allyl group, a propylthio group, and a dihydronaphtho moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 8-allyl-9-(propylthio)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by reacting 2-aminothiophene with a suitable aldehyde and formamide under acidic conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the naphtho moiety: The naphtho group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Allylation and propylthio substitution: The allyl and propylthio groups can be introduced through nucleophilic substitution reactions using allyl bromide and propylthiol, respectively.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.
Chemical Reactions Analysis
8-allyl-9-(propylthio)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-allyl-9-(propylthio)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique structure and biological activity.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its potential therapeutic effects.
Chemical Biology: The compound can serve as a tool to study biological pathways and mechanisms, providing insights into cellular processes.
Industrial Applications: Its unique chemical properties may make it useful in various industrial applications, such as in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 8-allyl-9-(propylthio)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme’s activity by binding to its active site or modulate a receptor’s signaling pathway.
Comparison with Similar Compounds
Similar compounds to 8-allyl-9-(propylthio)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one include other thieno[2,3-d]pyrimidine derivatives. These compounds share a common core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. Some examples include:
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Known for their potential as epidermal growth factor receptor inhibitors.
Thieno[2,3-d]pyrimidine-6-carboxamide derivatives: Evaluated for their anticancer and antimicrobial activities.
The uniqueness of 8-allyl-9-(propylthio)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20N2OS2 |
|---|---|
Molecular Weight |
368.5g/mol |
IUPAC Name |
13-prop-2-enyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C20H20N2OS2/c1-3-11-22-19(23)16-15-10-9-13-7-5-6-8-14(13)17(15)25-18(16)21-20(22)24-12-4-2/h3,5-8H,1,4,9-12H2,2H3 |
InChI Key |
KEVYJDLJLCDSKR-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC=C |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-allyl-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B506132.png)
![ethyl 2-({[(N-acetylglycyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B506133.png)
![5-[4-(dimethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B506135.png)


![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide](/img/structure/B506142.png)

![2-[2-(4-fluorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B506144.png)


![2,2'-[(2-Benzothiazolyl)imino]bisethanol](/img/structure/B506148.png)
![2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B506149.png)
![4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B506150.png)
